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Compound of Interest

Compound Name: 2-Chloro-6-phenoxypyrazine

CAS No.: 64383-29-5

Cat. No.: B1365962

Get Quote

Application Focus: Phytoene Desaturase (PDS) Inhibition (Herbicidal Activity)

Executive Summary
The 2-chloro-6-phenoxypyrazine scaffold represents a critical bioisostere in the development

of "bleaching" herbicides. Structurally analogous to the commercial standard Diflufenican

(DFF), these derivatives target Phytoene Desaturase (PDS), a key enzyme in the carotenoid

biosynthesis pathway. By inhibiting PDS, these compounds cause the accumulation of

phytoene and the depletion of carotenoids, leading to chlorophyll photooxidation and plant

death.

This guide provides a comparative analysis of the pyrazine scaffold against pyridine-based

standards, detailing the SAR logic that drives potency, selectivity, and metabolic stability.
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The transition from a Pyridine core (as seen in Diflufenican) to a Pyrazine core (1,4-diazine) is

a classic "scaffold hopping" strategy. The introduction of the second nitrogen atom alters the

lipophilicity (LogP) and electron density of the ring, potentially enhancing uptake or altering

metabolic degradation rates in resistant weed species.

Target: Phytoene Desaturase (PDS) in the thylakoid membrane.

Mechanism: Competitive inhibition at the plastoquinone binding site.

Phenotype: Albino growth (bleaching) in new tissues.

Comparative Analysis: Pyrazine Derivatives vs.
Commercial Standards[2]
The following table compares a representative Lead 2-Chloro-6-phenoxypyrazine Derivative

against the industry standard, Diflufenican.
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Feature
Diflufenican

(Standard)

2-Chloro-6-

phenoxypyrazine

Lead

Implication

Core Scaffold Pyridine (1-N) Pyrazine (2-N)

Pyrazine reduces

LogP slightly,

improving systemic

mobility in some

phloem systems.

Key Substituents
2-F, 6-Phenoxy (ether

link)

2-Cl, 6-Phenoxy

(ether link)

The 2-Cl provides

stronger electron-

withdrawing character

than F, increasing the

electrophilicity of the

core.

PDS Inhibition (

)
~10 - 50 nM

~15 - 80 nM (Analog

dependent)

Pyrazines show

comparable potency

but often distinct

selectivity profiles

against resistant

biotypes.

LogP (Lipophilicity) 4.9 (High) 3.8 - 4.5 (Moderate)

Lower LogP in

pyrazines may reduce

soil persistence, a key

environmental

advantage.

Selectivity Index
High (Wheat/Barley

safe)
Variable

Requires optimization

of the phenoxy tail for

crop safety.
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Key Insight: While Diflufenican is optimized for wheat/barley selectivity, the pyrazine analogs

often exhibit broader spectrum activity against dicot weeds, making them valuable candidates

for resistance-breaking formulations.

Structure-Activity Relationship (SAR) Deep Dive
The potency of 2-chloro-6-phenoxypyrazine derivatives relies on a delicate electronic and

steric balance. The SAR is defined by three critical zones:

Zone A: The Pyrazine Core & C2-Chlorine
Role: The pyrazine ring acts as the central scaffold orienting the side chains.

C2-Chlorine: This is an essential electron-withdrawing group (EWG). It lowers the electron

density of the pyrazine ring, enhancing

stacking interactions with the PDS enzyme active site (specifically residues like Phe-392).

Observation: Replacing Cl with H or an electron-donating group (Me) drastically reduces

activity (

-fold loss in

).

Zone B: The C6-Phenoxy Tail
Role: Hydrophobic anchor. This moiety fits into a deep lipophilic pocket within PDS.

Bridge: The ether oxygen (-O-) is critical for flexibility. Direct C-C bonds (biaryl systems)

often result in rigid molecules that cannot conform to the active site.

Substitutions:
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Meta-substitution (3-position): Groups like

or

at the meta-position of the phenoxy ring significantly boost potency (similar to the
Diflufenican motif).

Para-substitution: Often tolerated but less potent than meta-substitution due to steric

clashes at the pocket bottom.

Zone C: The C3/C5 Amide Linker (Optional but Common)
Many high-potency derivatives extend the scaffold at the C3 position with a carboxamide (

).

Role: Hydrogen bonding donor/acceptor.

Best Substituent:

-difluorophenyl amide (mimicking the Diflufenican "head").

SAR Visualization Map
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Figure 1: Pharmacophore map detailing the functional roles of the 2-chloro-6-
phenoxypyrazine scaffold.[1]
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To validate the SAR of these derivatives, the following synthesis and assay protocols are

recommended.

Synthesis Workflow (Nucleophilic Aromatic
Substitution)
This pathway utilizes the high reactivity of 2,6-dichloropyrazine toward nucleophiles.

Reagents:

Starting Material: 2,6-Dichloropyrazine.

Nucleophile: Substituted Phenol (e.g., 3-(trifluoromethyl)phenol).[2]

Base:

or

.

Solvent: DMF or Acetonitrile (

).

Step-by-Step Protocol:

Preparation: Dissolve substituted phenol (1.0 eq) in dry DMF under

atmosphere.

Activation: Add

(1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Addition: Add 2,6-dichloropyrazine (1.0 eq) dropwise.

Reaction: Heat the mixture to

for 4-6 hours. Monitor by TLC (Hexane:EtOAc 5:1).
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Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with Ethyl

Acetate, wash with brine, and dry over

.

Purification: Silica gel column chromatography.

Start: 2,6-Dichloropyrazine

Add Phenol + K2CO3
(DMF, 30 min, RT)

Heat to 80-100°C
(4-6 Hours)

SnAr Mechanism
(Cl Displacement)

Product: 2-Chloro-6-phenoxypyrazine

Click to download full resolution via product page

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (

).

Biological Assay: Chlorophyll Bleaching
Objective: Quantify PDS inhibition by measuring chlorophyll loss in treated tissues.

Organism:Chlamydomonas reinhardtii (algae) or Cucumis sativus (Cucumber cotyledons).
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Treatment: Incubate cultures/discs with test compounds (

) for 72 hours under continuous light (

).

Extraction: Extract pigments using 80% Acetone.

Measurement: Measure absorbance at 663 nm (Chlorophyll a) and 645 nm (Chlorophyll b).

Calculation:

Calculate

based on % inhibition relative to DMSO control.

References
Mechanism of PDS Inhibition

Sandmann, G., et al. "Target sites of herbicide action." Plant Physiology, 2002.

Pyrazine/Pyridine Scaffold Hopping

Wang, J., et al. "Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase
with Scaffold Hopping." Journal of Agricultural and Food Chemistry, 2024.

Phenoxypyridine/pyrazine SAR Studies

Liu, Y., et al. "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides."

Molecules, 2020.[1]

Synthesis of Chloropyrazines

Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier, 1996.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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